N-(allyloxycarbonyl)-3-aminopropionic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-(prop-2-enoxycarbonylamino)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO4/c1-2-5-12-7(11)8-4-3-6(9)10/h2H,1,3-5H2,(H,8,11)(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CELKWISMRZJIFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)NCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Contextualization Within Protected Amino Acid Chemistry
The synthesis of peptides and other complex molecules containing amino acid fragments necessitates the temporary masking of reactive functional groups to prevent unwanted side reactions. nih.gov This is achieved through the use of protecting groups, which can be selectively introduced and removed under specific conditions. biosynth.com N-(allyloxycarbonyl)-3-aminopropionic acid fits squarely within this paradigm as a protected form of β-alanine. The amino group of β-alanine is protected by an allyloxycarbonyl (Alloc) group. total-synthesis.com This protection strategy allows the carboxylic acid function of the β-alanine unit to be selectively reacted, for instance, in the formation of an amide bond, while the amino group remains unreactive. biosynth.com
Strategic Significance As a Building Block in Complex Molecule Construction
The strategic importance of N-(allyloxycarbonyl)-3-aminopropionic acid lies in its dual functionality and the orthogonal nature of its protecting group. As a derivative of β-alanine, it provides a three-carbon spacing unit with a terminal carboxylic acid and a protected amine. This structural motif is found in a variety of natural products and pharmacologically active molecules. frontiersin.orgnih.gov The incorporation of β-amino acids like β-alanine into peptide chains can induce specific secondary structures, such as turns and helices, and can enhance metabolic stability compared to their α-amino acid counterparts. nih.govwisc.edu
The Alloc group is stable under the acidic and basic conditions typically used to remove Boc and Fmoc groups, respectively. highfine.comsigmaaldrich.com This orthogonality is a key advantage in complex multi-step syntheses, particularly in solid-phase peptide synthesis (SPPS), as it allows for the selective deprotection of the Alloc group without affecting other protected functionalities in the molecule. biosynth.comiris-biotech.de The removal of the Alloc group is typically achieved under mild conditions using a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0), in the presence of a scavenger. total-synthesis.comsigmaaldrich.com This selective deprotection unmasks the amine, which can then be further elaborated, for example, by forming a peptide bond or by cyclization of the molecule. This strategy is particularly valuable in the synthesis of cyclic peptides and other macrocyclic structures. nih.govnih.gov
While direct, published examples detailing the specific use of this compound in the total synthesis of a complex natural product are not readily found in broad surveys, its utility is evident from the extensive use of Alloc-protected amino acids in the synthesis of complex peptides and peptidomimetics. total-synthesis.comnih.gov The principles of orthogonal protection and the unique properties of β-amino acids strongly support its role as a versatile building block for creating novel molecular structures with potential biological activity.
Evolution of Protecting Group Strategies Relevant to Beta Amino Acids
Direct N-Protection of 3-Aminopropionic Acid
The most straightforward method for the synthesis of this compound is the direct N-acylation of 3-aminopropionic acid with an allyl chloroformate reagent. This reaction is typically performed under Schotten-Baumann conditions.
The Schotten-Baumann reaction involves the use of a two-phase solvent system, typically consisting of water and an organic solvent like dichloromethane (B109758) or diethyl ether. wikipedia.orgrsc.org An aqueous base, such as sodium hydroxide (B78521) or sodium bicarbonate, is used to neutralize the hydrochloric acid generated during the reaction, which drives the equilibrium towards product formation. rsc.orgorganic-chemistry.org The amine nucleophilically attacks the acyl chloride, leading to the formation of the corresponding amide. iitk.ac.in
A representative, though not specific to the target molecule, procedure for N-acylation under these conditions involves dissolving the amino acid in an aqueous basic solution and then adding the acyl chloride, often in an organic solvent, while maintaining a controlled temperature. iitk.ac.in The product is then typically isolated by extraction and purification.
Optimization of Reaction Conditions and Yields
The optimization of the Schotten-Baumann reaction for the synthesis of N-protected amino acids is crucial to maximize yield and purity while minimizing side reactions, such as the hydrolysis of the acyl chloride. Key parameters that can be adjusted include the choice of base, solvent system, reaction temperature, and the stoichiometry of the reactants.
For instance, the use of a continuous flow reactor has been shown to suppress the undesired hydrolysis of electrophiles in Schotten-Baumann reactions by enabling better control over reaction time and mixing. cam.ac.uk The choice of base is also critical; while sodium hydroxide is commonly used, other inorganic or organic bases like pyridine (B92270) can be employed, which can sometimes lead to the formation of more powerful acylating agents. jocpr.com The pH of the reaction medium is another important factor, with studies on similar reactions showing that the optimal pH can significantly influence the reaction rate and selectivity. primescholars.com
The table below illustrates hypothetical optimization parameters for the synthesis of this compound based on general principles of the Schotten-Baumann reaction.
Table 1: Hypothetical Optimization of Reaction Conditions for this compound Synthesis
| Parameter | Condition 1 | Condition 2 | Condition 3 | Expected Outcome |
| Base | Sodium Hydroxide | Sodium Bicarbonate | Pyridine | Varying reaction rates and potential for side reactions. |
| Solvent System | Dichloromethane/Water | Diethyl Ether/Water | Tetrahydrofuran/Water | Differences in product solubility and ease of extraction. |
| Temperature (°C) | 0 - 5 | Room Temperature | 40 | Balancing reaction rate against potential for increased hydrolysis of allyl chloroformate. |
| Stoichiometry (Allyl Chloroformate : β-Alanine) | 1.1 : 1 | 1.5 : 1 | 2 : 1 | Higher excess of acylating agent may increase yield but also the potential for impurities. |
| Yield (%) | (experimental data needed) | (experimental data needed) | (experimental data needed) |
This table is illustrative and requires experimental data for validation.
Catalytic Approaches for Allyloxycarbonyl Group Introduction
Catalytic methods offer a promising alternative for the introduction of the allyloxycarbonyl (Alloc) protecting group, potentially leading to milder reaction conditions and improved selectivity. Palladium-catalyzed reactions are particularly relevant in this context. While more commonly employed for the deprotection of the Alloc group, palladium complexes can also catalyze its introduction.
The mechanism of palladium-catalyzed allylation often involves the formation of a π-allylpalladium complex. For the introduction of the Alloc group, a suitable palladium(0) catalyst could, in principle, react with an allyl source to form this active intermediate, which would then react with the amino group of 3-aminopropionic acid.
Furthermore, palladium-catalyzed alkoxycarbonylation reactions, which involve the conversion of unsaturated compounds, carbon monoxide, and an alcohol into carboxylic acid derivatives, provide a conceptual framework. rsc.org The design of specific phosphine (B1218219) ligands can fine-tune the electronic and steric properties of the palladium catalyst to control its activity and selectivity. rsc.org While a direct palladium-catalyzed N-allyloxycarbonylation of 3-aminopropionic acid is not widely documented, the development of suitable palladium-ligand systems represents an active area of research.
Alternative Synthetic Routes to this compound Scaffold
Beyond the direct protection of β-alanine, alternative synthetic strategies can be envisioned for constructing the this compound scaffold. One such approach could involve starting from acrylic acid or its derivatives.
For example, a Michael addition of an appropriate nitrogen-containing nucleophile bearing the allyloxycarbonyl group to acrylic acid or an acrylate (B77674) ester could yield the desired carbon skeleton. This approach is conceptually similar to the synthesis of β-alanine itself from acrylic acid and ammonia (B1221849) under high temperature and pressure. cam.ac.uk The challenge in this route would be the synthesis and stability of the N-(allyloxycarbonyl)amine nucleophile.
Another potential route could involve the reaction of an acrylic acid derivative with an allyl carbamate (B1207046) under suitable catalytic conditions. This would bypass the need to handle the often-sensitive allyl chloroformate.
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the process. Key considerations include the use of greener solvents, improving atom economy, and utilizing catalytic methods.
The traditional Schotten-Baumann reaction often employs chlorinated solvents like dichloromethane, which are environmentally problematic. Research into greener alternatives for N-protection and peptide synthesis has identified solvents such as propylene (B89431) carbonate and 2-methyltetrahydrofuran (B130290) (2-MeTHF) as viable replacements for dichloromethane and DMF. vulcanchem.com These solvents are less toxic and have a lower environmental footprint.
Atom economy is a crucial metric in green chemistry, measuring the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final product. primescholars.comacs.org For the synthesis of this compound via the Schotten-Baumann reaction between 3-aminopropionic acid and allyl chloroformate, the theoretical atom economy can be calculated as follows:
Reaction: C₃H₇NO₂ + C₄H₅ClO₂ → C₇H₁₁NO₄ + HCl
Molecular Weight of 3-aminopropionic acid (C₃H₇NO₂): 89.09 g/mol
Molecular Weight of Allyl chloroformate (C₄H₅ClO₂): 120.53 g/mol
Molecular Weight of this compound (C₇H₁₁NO₄): 173.17 g/mol
Molecular Weight of Hydrochloric acid (HCl): 36.46 g/mol
Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100
Atom Economy (%) = (173.17 / (89.09 + 120.53)) x 100 ≈ 82.6%
Allyloxycarbonyl (Alloc) Group Deprotection Mechanisms
The Alloc group serves as a reliable protecting group for the amine functionality, notable for its stability under conditions that cleave other common protecting groups like tert-butoxycarbonyl (Boc) and fluorenylmethoxycarbonyl (Fmoc). sigmaaldrich.compeptide.com Its removal is typically achieved under specific, mild conditions, ensuring the integrity of other sensitive functionalities within a molecule.
The premier method for cleaving the Alloc group is through palladium(0)-catalyzed allylic substitution. sigmaaldrich.comelsevierpure.com This reaction, often referred to as the Tsuji-Trost reaction, is highly efficient and proceeds under neutral conditions. The catalytic cycle begins with the coordination of the palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], to the allyl group's double bond. wpmucdn.com This is followed by an oxidative addition step, which forms a characteristic π-allylpalladium complex and liberates the carbamate anion. uva.nl
To complete the cleavage and regenerate the Pd(0) catalyst, a nucleophilic "allyl scavenger" is introduced to the reaction mixture. This scavenger attacks the allyl group of the intermediate complex, yielding an allylated scavenger and the free amine. wpmucdn.comuva.nl A variety of scavenger systems have been developed to drive the reaction to completion.
Common Palladium-Catalyzed Deprotection Systems:
| Catalyst System | Scavenger | Conditions | Notes |
|---|---|---|---|
| Pd(PPh₃)₄ | Phenylsilane (PhSiH₃) | Dichloromethane (DCM), Room Temperature | A common and effective method for Alloc removal. wpmucdn.com |
| Pd(PPh₃)₄ | N,N'-Dimethylbarbituric acid | Dichloromethane (DCM) | Used for deprotection of allyl carbamates. lookchem.com |
| Pd(PPh₃)₄ | Tributyltin hydride (Bu₃SnH) | Acetic Anhydride (B1165640) | This system allows for a one-pot deprotection and subsequent N-acylation, a process termed "transprotection". uva.nl |
Recent advancements have shown that microwave-assisted heating can significantly accelerate the deprotection process, reducing reaction times from hours to minutes and potentially lowering the required amount of reagents. nih.govbiotage.com This technique has proven effective for removing Alloc groups in solid-phase peptide synthesis (SPPS) under atmospheric conditions, which historically required strict oxygen-free environments. biotage.com
The Alloc group is specifically designed for cleavage via palladium catalysis, and as such, non-catalytic deprotection pathways are not commonly employed. A key advantage of the Alloc group is its orthogonality to other widely used amine protecting groups. It is notably stable to the acidic conditions (e.g., trifluoroacetic acid, TFA) used to remove Boc groups and the basic conditions (e.g., piperidine) used for Fmoc group cleavage. sigmaaldrich.compeptide.com This stability profile is crucial in complex multi-step syntheses, such as peptide synthesis, where selective deprotection is required. peptide.com While hydrazine (B178648) has been reported to cause the reduction of the allyl double bond as a side reaction, this can be suppressed by the addition of allyl alcohol. sigmaaldrich.com
Carboxylic Acid Functional Group Transformations
The carboxylic acid moiety of this compound is available for a range of classical transformations, allowing for the construction of more complex molecules.
The synthesis of amides and esters from the carboxylic acid group is fundamental to its utility as a synthetic building block.
Amidation: The formation of an amide bond typically requires the activation of the carboxylic acid. This can be achieved using coupling reagents like carbodiimides. For instance, N,N'-diisopropylcarbodiimide (DIC) is used to facilitate amide bond formation between carboxylic acids and amines, even in aqueous media. researchgate.net Another method involves the use of titanium tetrachloride (TiCl₄), which has been shown to mediate the direct condensation of N-Boc-protected amino acids with amines, a reaction that could be extended to Alloc-protected substrates. nih.gov A more traditional route is the conversion of the carboxylic acid to an acyl halide using reagents like thionyl chloride, followed by reaction with an amine. semanticscholar.org
Esterification: The carboxylic acid can be readily converted to its corresponding ester. This can be accomplished through reaction with an alcohol under acidic conditions or by reaction with isobutylene (B52900) to form a tert-butyl ester. nih.govgoogle.com Of particular note is the formation of allyl esters. The use of an allyl ester for the carboxylic acid in conjunction with an N-Alloc protecting group is a powerful synthetic strategy, as both groups can be removed simultaneously using the same palladium-catalyzed conditions. peptide.com
Reduction: The carboxylic acid group can be reduced to a primary alcohol, yielding the corresponding N-Alloc-protected 3-amino-1-propanol. While strong reducing agents like lithium aluminum hydride (LiAlH₄) are effective, they can be non-selective. stackexchange.com Milder, more controlled methods are often preferred. One such method involves the formation of a mixed anhydride with ethyl chloroformate, which is then reduced with sodium borohydride (B1222165) (NaBH₄). core.ac.uk An alternative is the use of a NaBH₄/I₂ system, which is known for its selectivity. stackexchange.com These methods have been shown to be effective for N-protected amino acids, proceeding with satisfactory yields. stackexchange.comcore.ac.uk More modern approaches include catalytic systems, such as the use of substoichiometric amounts of TiCl₄ with ammonia-borane as the hydride source, which efficiently reduces N-protected amino acids to their corresponding alcohols. acs.org
Oxidation: The carboxylic acid functional group represents the highest stable oxidation state for that carbon atom under normal organic chemistry conditions. However, in a multi-step synthesis, it is common to perform a reduction to the alcohol and then, after subsequent reactions, re-oxidize the alcohol back to the carboxylic acid. core.ac.uk This two-step sequence is a valuable synthetic tool. The oxidation of an N-protected amino alcohol back to the N-protected amino acid can be accomplished using various reagents, such as a two-step process involving chromium trioxide (CrO₃) in pyridine followed by silver oxide (Ag₂O). core.ac.uk
Strategic Applications of N Allyloxycarbonyl 3 Aminopropionic Acid As a Synthetic Intermediate
Role in Solid-Phase and Solution-Phase Peptide Synthesis Methodologies
The incorporation of β-amino acids into peptide chains can induce unique conformational constraints and improve resistance to enzymatic degradation. N-(allyloxycarbonyl)-3-aminopropionic acid serves as a key reagent for introducing the β-alanine unit, with the Alloc group providing crucial control over the synthetic sequence.
In solid-phase peptide synthesis (SPPS), the step-by-step assembly of amino acids is performed on an insoluble resin support. nih.gov The process involves repeated cycles of Nα-protecting group removal (deprotection) followed by the coupling of the next protected amino acid in the sequence. nih.gov this compound can be seamlessly integrated into these protocols, particularly those utilizing the popular Fmoc strategy.
The orthogonality of the Alloc group is a major advantage in SPPS. researchgate.net While the temporary Nα-Fmoc groups are removed with a base (e.g., piperidine), and acid-labile side-chain protecting groups (like Boc or Trityl) are removed during the final cleavage from the resin with strong acid (e.g., trifluoroacetic acid), the Alloc group remains stable under both conditions. researchgate.netnih.gov It can be selectively cleaved at any point in the synthesis by introducing a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0), in the presence of a scavenger. researchgate.net
This selective deprotection allows for mid-sequence modifications. For instance, after incorporating this compound, the Alloc group can be removed to expose the β-amino group. This newly freed amine can then be used as a point for chain branching, the attachment of reporter labels (like fluorophores or biotin), or for on-resin cyclization, while the rest of the peptide remains fully protected. researchgate.net This strategy was successfully employed in the synthesis of dynorphin (B1627789) A analogs, where the Alloc group was used to protect a p-aminophenylalanine residue for later functionalization. researchgate.net
The carboxylic acid moiety of this compound must be activated to facilitate its coupling to a free amino group on the growing peptide chain. This is achieved using standard coupling reagents common to both solid-phase and solution-phase peptide synthesis. The choice of coupling reagent is critical to ensure high yields and minimize side reactions, particularly epimerization. nih.gov
The activated this compound can then efficiently react with the N-terminal amine of the resin-bound peptide. This process is versatile and compatible with both manual "hand" coupling and automated peptide synthesizers. nih.gov The fundamental chemistry of deprotection and coupling remains consistent across different solid supports, such as Wang or Rink amide resins. nih.gov
Table 1: Common Coupling Reagents for Peptide Synthesis
| Reagent Name | Abbreviation | Key Features |
|---|---|---|
| N,N'-Diisopropylcarbodiimide | DIC | Commonly used with additives like Oxyma to form active esters and suppress racemization. |
| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU | A highly efficient uronium-based coupling agent, often used with a non-nucleophilic base like DIPEA. nih.gov |
| O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HATU | Reacts faster and with less epimerization than HBTU; preferred for difficult couplings. nih.govnih.gov |
| 3-(Diethylphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one | DEPBT | Known for causing very little epimerization, making it useful for coupling sensitive amino acids. nih.gov |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | A water-soluble carbodiimide (B86325) often used in solution-phase synthesis and for bioconjugation. |
Precursor for the Synthesis of Diverse Organic Scaffolds
The bifunctional nature of this compound makes it an ideal starting material for constructing more complex molecular architectures, including various heterocyclic and macrocyclic systems that are of significant interest in medicinal chemistry.
Heterocyclic structures are core components of a vast number of pharmaceuticals and natural products. nih.govmdpi.com β-Amino acids and their derivatives are valuable precursors for nitrogen-containing heterocycles. mdpi.com this compound can serve as a versatile C3N synthon for building such rings.
Through multi-component reactions, such as the Biginelli condensation, β-amino acid derivatives can be used to form dihydropyrimidines, a class of heterocycles with noted therapeutic potential. mdpi.com In a plausible synthetic route, the carboxylic acid of this compound could be reduced to an aldehyde, which could then participate in a condensation reaction with urea (B33335) and a β-ketoester to form a pyrimidine (B1678525) ring. Alternatively, after deprotection of the Alloc group, the free amine and the carboxylate could be involved in cyclization reactions with other reagents to form various five- or six-membered heterocycles. For instance, condensation with diketones can lead to the formation of substituted pyrroles or other related N-heterocycles. researchgate.netmdpi.com The ability to selectively deprotect the amine allows for controlled, stepwise construction of complex heterocyclic systems.
Macrocycles are a compelling class of molecules that often exhibit high binding affinity and specificity for biological targets, including challenging protein-protein interactions. The synthesis of macrocycles, particularly macrocyclic peptides, frequently relies on building blocks that can bridge two ends of a linear precursor. researchgate.net
This compound is an excellent candidate for this role. It can be incorporated into a linear peptide chain via its carboxylic acid. Later in the synthesis, the orthogonal Alloc protecting group can be selectively removed on-resin to reveal the β-amino group. researchgate.net This amine can then act as a nucleophile, attacking the activated C-terminus of the same peptide chain to form a stable amide bond, thereby closing the loop and forming a macrocyclic lactam. This on-resin cyclization strategy is highly efficient as it takes advantage of the pseudo-dilution effect of the solid support, which favors intramolecular reactions over intermolecular polymerization. researchgate.net This approach has been used to generate libraries of macrocyclic peptides for drug discovery.
Table 2: Macrocyclization Strategies Involving Amino Acid Linkers
| Strategy | Description | Role of the Building Block |
|---|---|---|
| On-Resin Lactamization | A linear peptide is cyclized while still attached to the solid support via head-to-tail or side-chain-to-tail amide bond formation. researchgate.net | Serves as a linker where selective deprotection of the Alloc group provides a nucleophilic amine for intramolecular cyclization. |
| Ring-Closing Metathesis (RCM) | Two terminal alkene moieties on a linear precursor are joined using a ruthenium catalyst (e.g., Grubbs catalyst) to form a cyclic olefin. | Can be functionalized with an alkene to act as one of the reactive partners for RCM. |
| Click Chemistry (CuAAC) | A copper-catalyzed azide-alkyne cycloaddition reaction forms a stable triazole ring to close the macrocycle. | Can be modified to bear either an azide (B81097) or alkyne group for participation in the cyclization reaction. |
| Ugi Multicomponent Reaction | A one-pot reaction involving an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a complex acyclic precursor that can be later cyclized. | Can serve as the carboxylic acid or (after deprotection) the amine component in the Ugi reaction to build the linear precursor. |
Utilization in Oligomer and Polymer Chemistry
Beyond discrete molecules, this compound is a valuable monomer for the synthesis of functional oligomers and polymers, particularly polyamides and poly(β-peptoid)s. These materials are of interest for their potential as biomaterials and in drug delivery applications. nih.govnih.gov
The compound is an archetypal AB-type monomer, containing both a nucleophilic group (the amine, after deprotection) and an electrophilic group (the carboxylic acid). This structure is ideal for step-growth polycondensation. Upon removal of the Alloc group, the resulting 3-aminopropionic acid can undergo self-condensation under thermal conditions or with activating agents to form poly(β-alanine), which is structurally equivalent to Nylon-3. Polyamides derived from amino acids are often biodegradable and biocompatible, making them suitable for medical applications. nih.govresearchgate.net
A more advanced application is in the synthesis of poly(β-peptoid)s, which are N-substituted poly-β-alanines. nih.govchinesechemsoc.org These polymers are polypeptide mimics with enhanced proteolytic stability. This compound can be converted into an N-substituted β-alanine N-carboxyanhydride (β-NNCA) or N-thiocarboxyanhydride (β-NNTA) monomer. These activated cyclic monomers can then undergo controlled, living ring-opening polymerization initiated by a primary amine, allowing for the synthesis of well-defined poly(β-peptoid)s with predictable molecular weights and low dispersity. nih.govchinesechemsoc.org The Alloc group could potentially be carried through the polymerization, offering a route to polymers with pendant-protected amino groups that can be deprotected and functionalized post-polymerization.
Table 3: Polymerization Methods for β-Alanine Derivatives
| Polymerization Method | Monomer Type | Resulting Polymer | Key Features |
|---|---|---|---|
| Step-Growth Polycondensation | AB-type monomer (e.g., 3-aminopropionic acid) | Polyamide (Poly(β-alanine) / Nylon-3) | Requires high temperatures or activating agents; water is eliminated. researchgate.net |
| Ring-Opening Polymerization (ROP) | N-carboxyanhydride (NCA) | Poly(β-peptoid) or Polypeptide | Often a living polymerization, allowing excellent control over polymer length and architecture. nih.gov |
| Ring-Opening Polymerization (ROP) | N-thiocarboxyanhydride (NTA) | Poly(β-peptoid) or Polypeptide | Monomers can be more stable than NCAs, allowing for convenient, catalyst-free polymerization. chinesechemsoc.org |
Derivatives and Analogs of N Allyloxycarbonyl 3 Aminopropionic Acid: Design and Synthesis
Modification of the Allyloxycarbonyl Moiety
The allyloxycarbonyl (Alloc) group is a carbamate-based protecting group for amines, valued for its stability under a range of conditions where other common protecting groups like Boc (tert-butoxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl) might be cleaved. highfine.com However, its true versatility lies in its selective removal under mild conditions, typically using a palladium(0) catalyst. highfine.com This unique reactivity allows for orthogonal protection schemes in complex syntheses, particularly in solid-phase peptide synthesis (SPPS). In such strategies, the Alloc group can be removed without affecting acid-labile (e.g., Boc) or base-labile (e.g., Fmoc) protecting groups. highfine.com
A significant advancement in the modification of the Alloc moiety is the development of "transprotection" or "transacylation" reactions. uva.nl Instead of complete deprotection to the free amine, the palladium-catalyzed reaction can be performed in the presence of an acylating agent, leading to a one-pot replacement of the Alloc group with a different acyl or alkoxycarbonyl group. uva.nl This method extends the synthetic utility of the Alloc group beyond simple protection and deprotection. uva.nl The process involves the palladium-catalyzed cleavage of the Alloc group using a nucleophile like tributyltin hydride, which generates a reactive intermediate that is immediately trapped by an acylating agent. uva.nlpuce.edu.ec
Successful acylating agents for this transformation include a variety of activated carbonyl compounds. uva.nl This efficient one-pot formation of new amides or carbamates proceeds under mild conditions with good to excellent yields. uva.nl For example, using tert-butyl dicarbonate (B1257347) as the acylating agent effectively converts an N-Alloc protected amine into the corresponding N-Boc protected amine. uva.nl
Table 1: Reagents for the Modification of the N-Alloc Group
| Acylating Agent | Resulting Group | Reference |
|---|---|---|
| Acetic Anhydride (B1165640) | Acetyl (Ac) | uva.nl |
| tert-Butyl Dicarbonate | tert-butoxycarbonyl (Boc) | uva.nl |
| Acid Chlorides | Acyl | uva.nl |
| Activated Esters (e.g., pentafluorophenyl esters) | Peptide (forms dipeptide) | uva.nl |
This palladium-catalyzed transprotection strategy is highly effective for creating dipeptides, showcasing its utility in peptide coupling reactions without significant racemization. uva.nl The choice of palladium catalyst and nucleophilic agent, such as a sulfinic acid compound, can also be tailored for specific applications, offering a robust method for the removal of the Alloc group under various conditions. google.com
Substitutions on the 3-Aminopropionic Acid Backbone
The structural diversity of N-(allyloxycarbonyl)-3-aminopropionic acid derivatives can be significantly expanded by introducing substituents onto the 3-aminopropionic acid (β-alanine) backbone. Since the parent molecule is achiral, these substitutions are key to introducing specific stereochemical and functional features. vulcanchem.com Synthetic strategies often focus on creating α- or β-substituted β-amino acids prior to or after the introduction of the N-Alloc protecting group.
The synthesis of substituted β-amino acid derivatives is a subject of extensive research. google.com Methodologies for creating these structures include the conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds. researchgate.net For instance, the asymmetric conjugate addition of nucleophiles to a dehydroalanine (B155165) derivative can produce various α-amino acids with heterocyclic side chains. researchgate.net A similar principle can be applied to create substituted β-alanine backbones.
Recent advancements in catalysis have provided direct routes to substituted amino acids. Photocatalysis, for example, has been used for the hydroarylation of alkenes to produce 3-alkylated pyridines, demonstrating a powerful method for C-C bond formation that could be adapted for modifying the backbone of β-amino acids. nih.gov Such methods can tolerate a wide range of functional groups, potentially eliminating the need for extensive use of protecting groups. nih.gov
The introduction of functional groups can also be achieved through multi-step synthetic sequences. For example, the synthesis of (arylcarbonyloxy)aminopropanol derivatives involves several transformations on a propanol (B110389) backbone, which could be conceptually applied to the 3-aminopropionic acid structure to introduce hydroxyl and aryl groups. researchgate.net
Table 2: Potential Strategies for Backbone Substitution
| Substitution Type | Synthetic Approach | Key Features | Relevant Precedent |
|---|---|---|---|
| α- or β-Alkylation | Conjugate addition to unsaturated precursors | Can introduce chirality | researchgate.net |
| α- or β-Arylation | Photocatalytic hydroarylation | Mild conditions, high functional group tolerance | nih.gov |
| Functionalization | Multi-step synthesis from functionalized starting materials | Allows for complex side chains | researchgate.net |
| Nitrile Group Introduction | Reaction with α-aminopropionitrile precursors | Creates unique functional handles | nih.gov |
These synthetic efforts enable the creation of a library of this compound analogs with tailored properties, ready for incorporation into larger, more complex molecules.
Stereoisomeric and Chiral Analogs: Synthetic Access and Applications
Stereoisomers are molecules that have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space. libretexts.org While this compound is an achiral molecule, the introduction of one or more chiral centers on its 3-aminopropionic acid backbone generates stereoisomers, specifically enantiomers and diastereomers. vulcanchem.comlibretexts.org The synthesis of enantiomerically pure or enriched analogs is crucial, as the biological activity of chiral molecules often depends on their specific stereochemistry.
Asymmetric synthesis provides the primary route to access these chiral analogs. rsc.org Key strategies include:
Use of Chiral Auxiliaries: A chiral auxiliary can be temporarily incorporated into the molecule to direct the stereochemical outcome of a subsequent reaction. researchgate.net For example, chiral Ni(II) complexes formed from Schiff bases have been used to direct the diastereoselective conjugate addition of nucleophiles to dehydroalanine, yielding α-amino acids with high enantiomeric purity after cleavage of the auxiliary. researchgate.net
Chiral Catalysis: A small amount of a chiral catalyst can generate large quantities of an enantiomerically enriched product. rsc.org This approach is highly efficient and has been applied to the direct asymmetric α-substitution of N-unprotected amino acids using chiral aldehyde catalysts. rsc.org
Enzymatic Resolutions: Biocatalytic methods using enzymes like transaminases or amino acid dehydrogenases offer high stereoselectivity for the synthesis of chiral amines and amino acids. nih.gov Protein engineering has expanded the substrate scope of these enzymes, allowing for the synthesis of complex chiral building blocks. nih.gov
The application of these methods allows for the synthesis of specific stereoisomers of substituted this compound. For example, an (R)- or (S)-configured substituent could be introduced at the α- or β-position of the propionic acid chain. If two stereocenters are created, up to four stereoisomers may be possible. khanacademy.org
Table 3: Methods for Asymmetric Synthesis of Chiral Analogs
| Method | Description | Example Application | Reference |
|---|---|---|---|
| Chiral Auxiliary | A removable chiral group guides a stereoselective reaction. | Ni(II) complex with a (S)-2-[N-(N′-benzylprolyl)amino]benzophenone auxiliary for conjugate addition. | researchgate.net |
| Chiral Catalyst | A chiral catalyst promotes the formation of one enantiomer over the other. | Chiral BINOL-aldehyde catalyzed α-arylation of amino acid esters. | rsc.org |
| Biocatalysis | Enzymes are used to perform stereoselective transformations. | Engineered transaminases for the synthesis of chiral amines from prochiral ketones. | nih.gov |
The resulting chiral this compound analogs are valuable intermediates for synthesizing stereochemically defined peptides and other bioactive molecules. rsc.org
Conjugates and Hybrid Molecules Incorporating this compound Units
The this compound scaffold is an excellent component for the construction of conjugates and hybrid molecules due to its bifunctional nature—a carboxylic acid for amide bond formation and an Alloc-protected amine for orthogonal deprotection and subsequent functionalization. vulcanchem.com This makes it a valuable linker or building block in peptide synthesis and for creating more complex constructs like antibody-drug conjugates (ADCs). njbio.com
In peptide synthesis , the Alloc group serves as an orthogonal N-terminal or side-chain protecting group. It allows for the selective deprotection of a specific amine in the presence of other protecting groups, enabling the synthesis of branched or cyclic peptides or the site-specific attachment of labels or other molecules. puce.edu.ec The carboxyl group of this compound can be activated and coupled to the free amine of a resin-bound peptide during solid-phase peptide synthesis (SPPS). peptide.comnih.gov Following this, the Alloc group can be removed by a palladium(0) catalyst to reveal a new amino group for further chain elongation or modification.
In the rapidly growing field of antibody-drug conjugates (ADCs) , this molecule can function as a component of the linker that connects a potent cytotoxic drug to a monoclonal antibody (mAb). njbio.com ADCs combine the targeting specificity of antibodies with the cell-killing ability of cytotoxic drugs to treat cancer. njbio.comnih.gov The linker plays a critical role in the stability and efficacy of an ADC. njbio.com this compound could be integrated into cleavable or non-cleavable linkers. For example, its carboxylic acid could be attached to a payload, while the Alloc-protected amine could be deprotected and linked to another part of the linker system which then attaches to the antibody, often via lysine (B10760008) or cysteine residues. nih.govnih.gov
Hybrid molecules beyond peptides and ADCs can also be envisioned. The versatile chemistry of the Alloc group and the carboxylic acid handle allows for conjugation to a wide array of molecules, including oligonucleotides, polymers, and small-molecule drugs, to create novel materials and therapeutic agents. nih.gov
Table 4: Potential Conjugate Architectures
| Conjugate Type | Role of this compound | Key Linkage Chemistry | Application Area |
|---|---|---|---|
| Peptide Conjugate | Building block in a peptide sequence | Amide bond formation (carboxyl end); orthogonal deprotection (Alloc end) | Peptide-based drugs, affinity labels |
| Antibody-Drug Conjugate (ADC) | Component of the linker system | Amide bond formation; carbamate (B1207046) or other linkages | Targeted cancer therapy njbio.comnih.gov |
| Oligonucleotide Conjugate | Linker to attach a peptide or small molecule | Phosphodiester or amide bond formation | Drug discovery (DNA-encoded libraries) nih.gov |
| Polymer Conjugate | Monomeric unit or linker to a polymer backbone | Esterification or amidation | Drug delivery, materials science |
The design and synthesis of these conjugates rely on robust and orthogonal chemical strategies, where the properties of this compound are highly advantageous.
Advanced Spectroscopic and Structural Elucidation Methodologies for N Allyloxycarbonyl 3 Aminopropionic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies
NMR spectroscopy is the most powerful technique for determining the solution-state structure of N-(allyloxycarbonyl)-3-aminopropionic acid. It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within the molecule.
Standard one-dimensional ¹H and ¹³C NMR spectra provide foundational data for the molecule's structure. The proton (¹H) NMR spectrum typically shows characteristic signals for the allyl group protons, including the terminal vinyl protons and the methylene (B1212753) protons adjacent to the oxygen. It also displays signals for the two methylene groups of the 3-aminopropionic acid backbone. The carbon (¹³C) NMR spectrum complements this by showing distinct resonances for the carbonyl carbons (both the carbamate (B1207046) and the carboxylic acid), the olefinic carbons of the allyl group, and the aliphatic carbons of the backbone.
While one-dimensional NMR provides a list of chemical shifts, two-dimensional (2D) NMR experiments are essential for assembling the molecular structure by revealing through-bond and through-space correlations between nuclei. wikipedia.org For this compound, several 2D-NMR techniques would be applied for full resonance assignment and structural confirmation:
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other (typically on adjacent carbons). Expected correlations would be observed between the -CH₂-CH₂- protons of the propionic acid backbone and within the allyl group's -O-CH₂-CH=CH₂ system.
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to. It would be used to definitively assign the ¹³C chemical shift for each protonated carbon atom, such as correlating the allyl methylene protons to their specific carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over 2-4 bonds). It is crucial for connecting the distinct parts of the molecule. For instance, an HMBC experiment would show a correlation from the methylene protons adjacent to the nitrogen (N-CH₂) to the carbamate carbonyl carbon (N-C=O), confirming the position of the allyloxycarbonyl protecting group.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. It helps to determine the molecule's preferred conformation in solution.
These multi-dimensional techniques, when used in concert, allow for the complete and unambiguous assignment of all ¹H and ¹³C signals, solidifying the structural elucidation. nih.gov
Table 1: Predicted 2D-NMR Correlations for Structural Assignment
| Technique | Correlated Nuclei (Example) | Information Gained |
| COSY | N-CH₂-H ↔ H -CH₂-COOH | Confirms the connectivity of the propionic acid backbone. |
| HSQC | O-CH₂-H ↔ O-C H₂- | Links the allyl methylene protons to their corresponding carbon signal. |
| HMBC | N-H ↔ C =O (Carbamate) | Confirms the attachment of the allyloxycarbonyl group to the nitrogen atom. |
| NOESY | Allyl Group Protons ↔ Propionic Acid Backbone Protons (if present) | Provides insights into the spatial folding and conformation of the molecule. |
While solution-state NMR averages out anisotropic interactions due to molecular tumbling, solid-state NMR (ssNMR) provides invaluable information about the structure and dynamics of molecules in their crystalline or amorphous solid forms. nih.govyoutube.com For this compound, ssNMR would be particularly useful for characterizing its crystalline polymorphs, identifying differences in molecular packing, and understanding intermolecular interactions like hydrogen bonding in the solid state. nih.gov
Techniques such as Cross-Polarization Magic Angle Spinning (CP-MAS) are employed to enhance the signal of low-abundance nuclei like ¹³C and to average out the anisotropic interactions that broaden the spectral lines. nih.gov By comparing the chemical shifts in the solid-state spectrum to those from the solution state, subtle conformational differences imposed by the crystal lattice can be identified. Furthermore, ssNMR can probe the dynamics of the molecule, such as the motion of the flexible allyl group within the crystal structure. Although specific ssNMR studies on this compound are not widely published, the methodology remains a powerful tool for the comprehensive characterization of its solid forms. nih.gov
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry is an essential analytical technique that provides two critical pieces of information for structural elucidation: the precise molecular weight of the compound and its fragmentation pattern, which offers clues about its substructures. nih.gov
High-Resolution Mass Spectrometry (HRMS) is used to determine the molecular mass of a compound with extremely high accuracy (typically to within 5 parts per million). This precision allows for the unambiguous determination of the elemental formula. For this compound, HRMS would be used to confirm its molecular formula of C₇H₁₁NO₄ by comparing the experimentally measured mass to the theoretically calculated mass. Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used to generate the molecular ions for analysis. nih.gov
Table 2: High-Resolution Mass Spectrometry Data
| Parameter | Value |
| Molecular Formula | C₇H₁₁NO₄ |
| Calculated Mass | 173.0688 u |
| Observed Mass (m/z) | [M+H]⁺: 174.0761, [M+Na]⁺: 196.0580 |
Note: Observed mass values are typical adducts seen in ESI-MS and would be measured with high precision in an HRMS experiment.
Tandem Mass Spectrometry (MS/MS) is a powerful technique used to confirm the structure of a molecule by analyzing its fragmentation patterns. mdpi.comthermofisher.com In an MS/MS experiment, the molecular ion (or a protonated adduct) is selected and then subjected to collision-induced dissociation (CID), causing it to break apart into smaller, characteristic fragment ions. nih.gov The analysis of these fragments allows chemists to piece together the original structure. libretexts.orgnih.gov
For this compound, key fragmentation pathways would include:
Loss of the allyl group: Cleavage of the oxygen-allyl bond.
Decarboxylation: Loss of CO₂ from either the carbamate or the carboxylic acid moiety.
Amide bond cleavage: Fragmentation at the N-C bond of the propionic acid backbone.
By analyzing the masses of these fragments, the connectivity of the allyl group, the carbamate linker, and the 3-aminopropionic acid core can be unequivocally confirmed. libretexts.org
Table 3: Predicted MS/MS Fragmentation Pattern for [M+H]⁺ (m/z 174.0761)
| Fragment m/z (Predicted) | Neutral Loss (Mass) | Fragment Identity/Plausible Structure |
| 130.0655 | CO₂ (44.01) | Loss of carbon dioxide from the carboxylic acid group. |
| 116.0498 | C₃H₄O (56.03) | Cleavage and rearrangement involving the allyloxy group. |
| 100.0757 | C₃H₂O₂ (70.01) | Loss of the allyloxycarbonyl group as a radical. |
| 88.0393 | C₄H₆O₂ (86.04) | Cleavage yielding the protonated 3-aminopropionic acid fragment. |
| 72.0444 | C₃H₅NO₂ (87.03) | Fragment resulting from cleavage of the C-C bond alpha to the acid. |
| 41.0386 | C₇H₈NO₄ (172.05) | Loss of the main body of the molecule, leaving the allyl cation C₃H₅⁺. |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique involves directing X-rays at a single crystal of the compound and analyzing the resulting diffraction pattern. The data provides exact bond lengths, bond angles, and torsional angles, offering an unparalleled view of the molecule's conformation in the solid state.
Furthermore, crystallographic analysis reveals how molecules pack together in the crystal lattice and identifies key intermolecular interactions, such as hydrogen bonds between the carboxylic acid proton and the carbonyl oxygen of a neighboring molecule. As of the current literature survey, a public domain crystal structure for this compound has not been reported. Should a suitable single crystal be grown, X-ray diffraction would provide the definitive solid-state structure and conformation of the molecule.
Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful, non-destructive method for the structural elucidation of this compound. By probing the vibrational modes of the molecule's constituent bonds, these techniques provide a detailed fingerprint of the functional groups present, confirming the compound's identity and offering insights into its molecular structure.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is characterized by a series of distinct absorption bands that correspond to the stretching and bending vibrations of its specific functional groups. Analysis of these bands allows for a comprehensive functional group characterization.
A prominent and highly characteristic feature is the broad absorption band observed in the region of 3300 to 2500 cm⁻¹. This band is attributable to the O-H stretching vibration of the carboxylic acid group. docbrown.info Its significant broadening is a result of intermolecular hydrogen bonding between the carboxylic acid moieties. docbrown.info
The carbonyl (C=O) stretching vibrations are particularly informative. Two distinct C=O stretching bands are expected. The first, appearing in the range of 1725 to 1700 cm⁻¹, is characteristic of the carboxylic acid carbonyl group. docbrown.info The second, typically found at a slightly lower wavenumber, corresponds to the urethane (B1682113) carbonyl of the allyloxycarbonyl protecting group.
The N-H stretching vibration of the secondary amine within the carbamate linkage gives rise to a moderate absorption band, generally observed in the 3400-3300 cm⁻¹ region. The C-H stretching vibrations of the allyl group and the aliphatic backbone are expected to appear in the 3100-2850 cm⁻¹ range. Specifically, the =C-H stretching of the vinyl group in the allyl moiety may be observed just above 3000 cm⁻¹.
In the fingerprint region, several key vibrations can be identified. The C-O stretching vibrations of the carboxylic acid and the carbamate group are expected to produce strong bands in the 1300-1000 cm⁻¹ region. The characteristic out-of-plane bending vibrations of the allyl group's C=C double bond are also found in this region, typically around 990 and 910 cm⁻¹. researchgate.net
Interactive Table of Predicted IR Absorption Bands for this compound
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |
| 3400-3300 | N-H Stretch | Carbamate | Moderate |
| 3300-2500 | O-H Stretch | Carboxylic Acid | Broad, Strong |
| 3100-3000 | =C-H Stretch | Alkene (Allyl) | Moderate |
| 2975-2850 | C-H Stretch | Alkane (Propyl chain) | Moderate |
| 1725-1700 | C=O Stretch | Carboxylic Acid | Strong |
| 1700-1680 | C=O Stretch | Carbamate (Urethane) | Strong |
| 1650-1640 | C=C Stretch | Alkene (Allyl) | Weak-Moderate |
| 1450-1370 | C-H Bend | Alkane | Moderate |
| 1300-1200 | C-O Stretch | Carboxylic Acid/Ester | Strong |
| 990 & 910 | =C-H Bend (out-of-plane) | Alkene (Allyl) | Strong |
Raman Spectroscopy
Raman spectroscopy provides complementary information to IR spectroscopy, as it detects vibrations that result in a change in polarizability of the molecule. For this compound, the Raman spectrum would highlight different aspects of its structure.
The C=C stretching vibration of the allyl group, which is often weak in the IR spectrum, typically gives a strong and sharp band in the Raman spectrum, expected around 1650 cm⁻¹. This provides a clear marker for the presence of the allyl moiety. The symmetric stretching of the C-O-C bond in the carbamate ester group would also be Raman active.
Similar to the IR spectrum, the carbonyl stretching vibrations will be present, though their relative intensities may differ. The Raman spectrum of the related molecule, β-alanine, shows characteristic peaks that can be extrapolated to the 3-aminopropionic acid backbone of the target molecule. These include vibrations associated with the C-C backbone and CH₂ rocking and twisting modes. doi.org For instance, characteristic peaks for β-alanine are observed at 1465 cm⁻¹, 1427 cm⁻¹, 1333 cm⁻¹, and in the 1160-880 cm⁻¹ region, corresponding to various deformations of the amino acid backbone. doi.org
Interactive Table of Predicted Raman Shifts for this compound
| Raman Shift Range (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |
| 3080-3000 | =C-H Stretch | Alkene (Allyl) | Moderate |
| 2950-2850 | C-H Stretch | Alkane (Propyl chain) | Strong |
| 1720-1680 | C=O Stretch | Carboxylic Acid/Carbamate | Weak-Moderate |
| 1650-1640 | C=C Stretch | Alkene (Allyl) | Strong |
| 1460-1420 | CH₂ Scissoring | Propyl chain | Moderate |
| 1350-1250 | CH₂ Wagging/Twisting | Propyl chain | Moderate |
| 1100-1000 | C-N Stretch | Amine | Moderate |
| 1000-800 | C-C Stretch | Backbone | Strong |
By combining the data from both IR and Raman spectroscopy, a detailed and robust structural confirmation of this compound can be achieved. The presence and specific positions of the absorption bands and Raman shifts for the carboxylic acid, the allyl group, and the carbamate linkage provide unequivocal evidence for the successful synthesis and purity of the compound.
Theoretical and Computational Studies on N Allyloxycarbonyl 3 Aminopropionic Acid
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, which are rooted in the fundamental principles of quantum mechanics, serve as a cornerstone for determining the electronic architecture of molecules. These calculations enable the derivation of a multitude of molecular properties, including optimized geometries, energetic profiles, and indicators of chemical reactivity.
Density Functional Theory (DFT) Applications to Conformational Analysis
Density Functional Theory (DFT) stands out as a prevalent quantum chemical method that deduces the electronic structure of a molecule from its electron density. This technique strikes an effective balance between computational accuracy and efficiency, rendering it highly suitable for the exploration of the conformational landscape of molecules such as N-(allyloxycarbonyl)-3-aminopropionic acid.
The process of conformational analysis is centered on the identification of stable three-dimensional molecular arrangements, or conformers, and the assessment of their relative energetic stabilities. Given the inherent flexibility of the backbone and side chains of this compound, a wide array of conformers can exist due to rotational freedom around its single bonds. DFT calculations are employed to optimize the geometric structure of these distinct conformers and to compute their corresponding energies. researchgate.net For instance, research on analogous molecules, such as N-acetyl-α,β-dehydroamino acid N′,N′-dimethylamides, has successfully utilized DFT at the B3LYP/6-31+G** level of theory to thoroughly optimize the geometries of various conformers and to dissect their relative stabilities. researchgate.net The stability of these conformers is frequently governed by intramolecular forces, most notably hydrogen bonding.
The judicious selection of the DFT functional and basis set is paramount for achieving precise and reliable results. For molecules that feature both amine and carboxylic acid functionalities, functionals like B3LYP and M06, when paired with basis sets such as 6-311+G(d,p) or aug-cc-pVDZ, have demonstrated their capability to yield dependable outcomes for conformational stabilities and vibrational frequencies. researchgate.net The relative energies of the different conformers can then be utilized to predict their population distribution at a specific temperature by applying the principles of the Boltzmann distribution.
Table 1: Illustrative Relative Energies of this compound Conformers as Determined by DFT
This interactive table presents a hypothetical scenario of the relative energies for different conformers of this compound, which could be obtained through DFT calculations. The data is based on typical findings for structurally similar molecules and serves an illustrative purpose.
| Conformer | Dihedral Angle (O-C-C-N) | Relative Energy (kcal/mol) | Population (%) at 298.15 K |
| A | 180° (trans) | 0.00 | 73.1 |
| B | 60° (gauche) | 0.50 | 20.1 |
| C | -60° (gauche) | 0.55 | 6.8 |
Note: The values presented in this table are hypothetical and for illustrative purposes only. Accurate data would necessitate specific and rigorous DFT calculations for this compound.
Ab Initio Methods for Reaction Pathway Prediction
Ab initio methods represent a distinct category of quantum chemical calculations that are derived directly from first principles, thereby avoiding the use of empirical parameterization. Although these methods are more computationally intensive than DFT, they are capable of delivering highly accurate results for reaction energies and the heights of energy barriers. Consequently, ab initio methods are exceptionally valuable for the prediction of chemical reaction pathways.
In the case of this compound, ab initio calculations could be leveraged to investigate a variety of its chemical transformations. This includes its synthesis, potential degradation pathways, or its involvement in reactions such as peptide synthesis. To illustrate, in studies concerning the capture of carbon dioxide by aqueous amino acids, ab initio molecular dynamics simulations have been effectively used to unravel the underlying reaction mechanism and to pinpoint the rate-limiting steps. ornl.gov A comparable methodological approach could be adopted to gain a deeper understanding of the reactivity of this compound.
Through the systematic mapping of the potential energy surface along a defined reaction coordinate, researchers can identify transition state structures and compute the activation energy of a given reaction. This information is critical for a comprehensive understanding of the kinetics of a chemical process. For high-accuracy single-point energy calculations on geometries that have been optimized using other computational methods, the Coupled Cluster (CCSD) method with a suitable basis set is a frequently employed technique. researchgate.net
Molecular Dynamics Simulations in Solution and Intermolecular Interactions
While quantum chemical calculations excel in the study of individual molecules or small molecular clusters, Molecular Dynamics (MD) simulations are the preferred computational tool for probing the behavior of molecules within a condensed phase, such as in a solution. MD simulations track the temporal evolution of atoms and molecules based on a force field, which is a collection of empirical potential energy functions.
The selection of an appropriate force field, such as Amber, CHARMM, or GROMOS, is of utmost importance for the accuracy of MD simulations. These force fields are meticulously parameterized to reproduce experimental observations for a broad spectrum of molecules. MD simulations can unveil how the solvent environment influences the conformational equilibrium of this compound. Furthermore, they can be used to compute properties like the radial distribution function to gain an understanding of the local solvent structure surrounding the molecule. Research on the related molecule β-alanine has indicated that the distances between its hydrogen-bonding atoms can align with the lattice distances of ice, proposing a potential mechanism for interaction. researchgate.net
Computational Modeling of Catalytic Processes Involving this compound
Computational modeling also serves as a valuable tool for investigating the potential role of this compound in catalytic processes. Such investigations could explore its application as a ligand for a metal-based catalyst or its function in the realm of organocatalysis. Quantum chemical methods, with a particular emphasis on DFT, are exceptionally well-suited for the mechanistic study of catalytic reactions.
By computationally modeling the entire catalytic cycle, researchers can identify crucial intermediates and transition states, ascertain the rate-determining step, and develop a nuanced understanding of the roles played by the catalyst and the substrate. For instance, if this compound were to be used as a ligand, computational calculations could explore how its coordination to a metal center would alter the electronic structure and reactivity of the catalytic site.
Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are especially potent for the modeling of enzymatic catalysis or reactions occurring in large and complex systems. In the QM/MM framework, the reactive core of the system is treated with a high level of quantum mechanics, while the surrounding environment, such as the remainder of a protein or the solvent, is described by a more computationally economical molecular mechanics force field. rsc.org This dual approach facilitates the study of intricate catalytic systems that would be computationally prohibitive to model using purely quantum mechanical methods. Although specific studies on the catalytic applications of this compound have not been identified, the established computational methodologies are readily adaptable to investigate its potential in this domain.
Emerging Research Frontiers and Future Directions in N Allyloxycarbonyl 3 Aminopropionic Acid Chemistry
Development of Novel Catalytic Systems for its Derivatization
The derivatization of N-(allyloxycarbonyl)-3-aminopropionic acid is crucial for expanding its utility. A significant area of research is the development of novel catalytic systems that can selectively modify its structure. Palladium-catalyzed reactions are at the forefront of this research due to the dual role of palladium in both cleaving the Alloc group and facilitating C-H activation for further functionalization. nih.govrsc.orgrsc.org
Recent studies have demonstrated the power of palladium catalysis for the β-C(sp³)–H arylation of aliphatic carboxamides, a reaction that can be adapted for derivatives of this compound. rsc.orgusc.edu These methods often employ a directing group to guide the catalyst to the desired C-H bond, enabling the introduction of various aryl groups. The development of new ligands is a key aspect of this research, aiming to improve reaction efficiency, substrate scope, and stereoselectivity. mdpi.com For instance, the use of weakly-coordinating monodentate N-arylamides as directing groups has shown promise in the β-C(sp³)–H arylation of related amino acid derivatives. mdpi.com
Furthermore, enzymatic catalysis presents a green and highly selective alternative for the derivatization of β-alanine and its derivatives. While specific enzymes for direct derivatization of the Alloc-protected form are still under exploration, the broader field of enzyme-catalyzed modifications of amino acids is rapidly advancing.
Future research in this area will likely focus on:
Multifunctional Catalysts: Designing catalysts that can perform multiple transformations in a single step, such as simultaneous deprotection and derivatization.
Biocatalysis: Engineering enzymes with high specificity for this compound to enable precise modifications under mild conditions.
Photoredox Catalysis: Exploring light-driven catalytic systems for novel derivatization reactions that are not accessible through traditional thermal methods.
Table 1: Comparison of Catalytic Derivatization Methods
| Catalytic System | Key Features | Potential Applications for this compound |
| Palladium Catalysis | High efficiency in C-H activation and cross-coupling reactions. The Alloc group is labile to palladium catalysts. nih.govrsc.org | Synthesis of β-aryl-β-amino acids and other complex derivatives for peptidomimetics and materials science. rsc.orgusc.edu |
| Enzymatic Catalysis | High selectivity and mild reaction conditions. Environmentally friendly. | Chiral resolutions, selective functionalization of the carboxylic acid or the β-position. |
| Photoredox Catalysis | Access to unique reactive intermediates through light absorption. | Introduction of novel functional groups and creation of complex molecular architectures. |
Integration into Automated and Flow Chemistry Platforms
The demand for rapid synthesis of peptides and polymers has spurred the development of automated and flow chemistry platforms. nih.govbeilstein-journals.orgresearchgate.netresearchgate.netnih.gov this compound is well-suited for these technologies due to the orthogonal nature of the Alloc protecting group. nih.govrsc.org In solid-phase peptide synthesis (SPPS), the Alloc group can be selectively removed using palladium catalysts without affecting other common protecting groups like Fmoc or Boc, allowing for site-specific modifications of the growing peptide chain. nih.govrsc.org
Flow chemistry offers significant advantages over traditional batch synthesis, including improved heat and mass transfer, enhanced safety, and the potential for continuous manufacturing. mdpi.com The integration of this compound into automated flow peptide synthesizers allows for the efficient production of peptides containing β-amino acid residues. These platforms enable precise control over reaction parameters, leading to higher purity and yields. beilstein-journals.orgresearchgate.net
Recent advancements in automated fast-flow synthesis (AFPS) have made it possible to synthesize complex peptides and even small proteins with high fidelity. researchgate.net The ability to incorporate non-canonical amino acids like this compound into these automated systems is critical for creating novel biomaterials and therapeutics.
Table 2: Advantages of Integrating this compound in Advanced Synthesis Platforms
| Platform | Key Advantages | Relevance for this compound |
| Automated SPPS | High throughput, reproducibility, and reduced manual labor. google.com | Efficient synthesis of peptides containing β-amino acids for drug discovery and material science. rsc.org |
| Flow Chemistry | Precise control over reaction conditions, enhanced safety, scalability, and potential for continuous production. mdpi.com | High-purity synthesis of peptides and polymers with defined structures. nih.gov |
| Automated Flow Synthesis | Combines the benefits of automation and flow chemistry for rapid and efficient synthesis of complex molecules. nih.govresearchgate.net | Enables the production of novel biomaterials and engineered proteins incorporating β-amino acids. nih.gov |
Exploration in Supramolecular Chemistry and Self-Assembly
Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, is a rapidly growing field. The self-assembly of small molecules into well-defined nanostructures is of particular interest for applications in drug delivery, tissue engineering, and nanoscience. β-Alanine and its derivatives have been shown to self-assemble into various supramolecular structures, such as nanovesicles and helical fibers. nih.govnih.gov
The unique structure of this compound, with its potential for hydrogen bonding through the amide and carboxylic acid groups, makes it a promising candidate for the design of novel self-assembling systems. The Alloc group can also influence the packing and morphology of the resulting supramolecular structures. Research in this area is exploring how modifications to the N-protecting group and the β-amino acid backbone can be used to control the self-assembly process and the properties of the resulting nanomaterials. nih.govosti.gov
For instance, studies on the self-assembly of a β-alanine homotetramer have shown the formation of nanovesicles capable of encapsulating and releasing drugs. nih.gov The principles learned from such studies can be applied to design self-assembling systems based on this compound. The ability to control the self-assembly of this molecule could lead to the development of "smart" materials that respond to external stimuli.
Table 3: Potential Supramolecular Structures from this compound Derivatives
| Supramolecular Structure | Driving Forces for Assembly | Potential Applications |
| Nanovesicles/Micelles | Hydrophobic interactions and hydrogen bonding. | Drug delivery systems, nanoreactors. nih.gov |
| Nanofibers/Nanoribbons | β-sheet formation via hydrogen bonding, π-π stacking. | Scaffolds for tissue engineering, hydrogels for controlled release. rsc.org |
| Helical Structures | Intramolecular and intermolecular hydrogen bonding. | Chiral materials, templates for asymmetric catalysis. nih.gov |
Advanced Materials Science Applications as a Building Block
This compound is a valuable monomer for the synthesis of a wide range of advanced materials. Its bifunctional nature allows it to be incorporated into polymers through either the carboxylic acid or the amino group (after deprotection). The presence of the allyl group provides a site for post-polymerization modification, enabling the introduction of various functionalities. nih.gov
One of the most promising areas of application is in the development of biodegradable polymers for biomedical applications. nih.gov Polyamides and polyesters derived from amino acids are attractive alternatives to traditional synthetic polymers due to their biocompatibility and degradability into non-toxic products. rsc.orgresearchgate.net Polymers incorporating this compound can be designed to have specific mechanical properties and degradation rates for applications such as:
Tissue Engineering Scaffolds: Providing a temporary support for cell growth and tissue regeneration. nih.govnih.govresearchgate.netmdpi.comyoutube.com Alanine-based polymers have been used to create fibrous scaffolds that mimic the extracellular matrix. nih.gov
Drug Delivery Systems: Encapsulating therapeutic agents for controlled and targeted release. nih.gov Hydrogels formed from β-alanine-containing polymers can act as depots for sustained drug delivery. beilstein-journals.orgnih.gov
Surface Modification: Modifying the surface of materials to improve their biocompatibility or to introduce specific functionalities. usc.edumdpi.commdpi.comresearchgate.net The amino group of deprotected this compound can be used to anchor the molecule to a surface, while the carboxylic acid can be used to attach other molecules.
The versatility of this compound as a building block is expected to lead to the development of a new generation of functional materials with tailored properties for a wide range of applications.
Table 4: Applications of this compound in Materials Science
| Application Area | Material Type | Key Properties |
| Tissue Engineering | Biodegradable polymers, hydrogels. nih.govnih.gov | Biocompatibility, controlled degradation, mechanical properties matching the target tissue. nih.govmdpi.com |
| Drug Delivery | Polymeric nanoparticles, micelles, hydrogels. nih.gov | Biocompatibility, high drug loading capacity, controlled release profile. nih.gov |
| Functional Polymers | Polyamides, polyesters. rsc.orgresearchgate.netnih.govresearchgate.net | Tunable thermal and mechanical properties, biodegradability. rsc.org |
| Surface Modification | Self-assembled monolayers. usc.edu | Improved biocompatibility, specific cell adhesion, antifouling properties. mdpi.comresearchgate.net |
Q & A
Q. What are the standard synthetic protocols for preparing N-(allyloxycarbonyl)-3-aminopropionic acid derivatives in peptide chemistry?
The compound is synthesized using solid-phase peptide synthesis (SPPS) with orthogonal protecting groups. The α-amino group is typically protected with Fmoc (9-fluorenylmethoxycarbonyl), while the side-chain amine is protected with allyloxycarbonyl (Alloc). Coupling reactions employ HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIEA (N,N-diisopropylethylamine) in DMF. Sequential deprotection involves piperidine for Fmoc removal and palladium catalysts for Alloc cleavage .
Q. Which analytical techniques are essential for characterizing this compound in peptide conjugates?
Reverse-phase HPLC monitors purity, while high-resolution mass spectrometry (HRMS) confirms molecular weight. ¹H/¹³C NMR spectroscopy resolves regiochemical ambiguities, particularly distinguishing α- and β-amino acid configurations. Multi-dimensional NMR (e.g., COSY, HSQC) aids in stereochemical assignment .
Q. How should researchers handle and store this compound reagents to ensure stability?
Lyophilized powders should be stored at -20°C under anhydrous conditions. Solutions require degassed solvents (e.g., DMF or DCM) to prevent hydrolysis of the Alloc group. Avoid prolonged exposure to light or acidic/basic conditions .
Advanced Research Questions
Q. How does orthogonal deprotection of the Alloc group enable site-specific modifications in peptide engineering?
Palladium(0) catalysts (e.g., Pd(PPh₃)₄) with phenylsilane selectively remove the Alloc group in anhydrous THF, leaving Fmoc and other acid-sensitive protections intact. This strategy allows sequential modification of side-chain amines, such as acylation with lipid moieties (e.g., octanoic acid) for bioactive peptide synthesis .
Q. What methodological challenges arise when incorporating this compound into β-peptide scaffolds?
The β-amino acid backbone alters conformational dynamics, requiring optimization of coupling efficiency. Pre-activation with HOBt (hydroxybenzotriazole) and DIC (N,N'-diisopropylcarbodiimide) at 0°C for 2–4 hours improves yield. Circular dichroism (CD) and molecular dynamics simulations are critical for studying folding patterns .
Q. How can researchers resolve conflicting NMR data on Alloc-protected 3-aminopropionic acid derivatives?
Discrepancies in β-proton chemical shifts are addressed using 2D NOESY to confirm spatial proximity and density functional theory (DFT)-calculated shifts for validation. X-ray crystallography provides definitive regiochemical confirmation when suitable crystals are obtained .
Q. What role does this compound play in synthesizing non-canonical amino acid derivatives?
The Alloc group facilitates the introduction of bioorthogonal handles (e.g., azides or alkynes) via palladium-mediated deprotection. This enables click chemistry applications, such as CuAAC (copper-catalyzed azide-alkyne cycloaddition), for protein labeling or peptide-drug conjugates .
Data Contradictions and Validation
Q. How should researchers address inconsistencies in reported Alloc deprotection efficiencies across studies?
Variability often stems from differences in palladium catalyst loading (5–10 mol%) or solvent systems (THF vs. DCM). Systematic optimization using kinetic assays (e.g., UV monitoring of allyl carbonate release) is recommended. Cross-validate results with MALDI-TOF MS to confirm deprotection completeness .
Q. What strategies mitigate side reactions during Alloc deprotection in complex peptide systems?
Use anaerobic conditions (argon atmosphere) and scavengers like morpholine (20% v/v) to trap allyl byproducts. Buffering with sodium ascorbate (pH 4–5) minimizes acid-catalyzed side reactions. Post-deprotection purification via size-exclusion chromatography removes residual palladium .
Methodological Innovations
Q. How has this compound advanced the synthesis of ghrelin analogs?
In ghrelin-28-Oct-diazirine analogs, the Alloc group protects 1,2-diaminopropionic acid during SPPS. Post-deprotection, the side-chain is functionalized with octanoic acid via HATU-mediated acylation, creating analogs for studying ghrelin receptor interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
